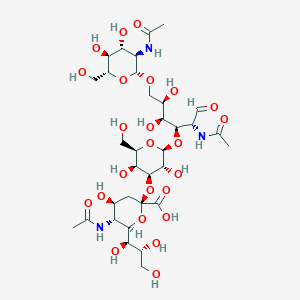

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, commonly known as the sialyl Lewis X antigen (sLeX), is a carbohydrate structure found on the surface of cells. It is involved in various biological processes such as cell adhesion, migration, and signaling. The sLeX antigen has been extensively studied due to its relevance in cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is primarily through its interaction with selectins, a family of cell adhesion molecules. Selectins are expressed on the surface of endothelial cells and leukocytes and mediate their interaction during inflammation and immune response. The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen binds to the selectin receptors, initiating a cascade of signaling events that lead to leukocyte activation and adhesion to endothelial cells. This process is essential for leukocyte recruitment to sites of inflammation and immune response.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose are diverse and depend on the context of its expression. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose promotes tumor progression and metastasis by enhancing tumor cell adhesion and migration. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose facilitates leukocyte recruitment to inflamed tissues and promotes the resolution of inflammation. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its well-established role in various biological processes, its availability as a synthetic compound, and its ability to interact with selectin receptors. However, the limitations of using N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose in lab experiments include its complex synthesis method, its sensitivity to enzymatic degradation, and its potential for non-specific binding.

Future Directions

The future directions for N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose research include the development of new synthesis methods that are more efficient and cost-effective, the identification of novel biological functions and interactions, and the exploration of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a therapeutic target for cancer, inflammation, and immunological disorders. Additionally, the use of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose as a diagnostic marker for cancer and other diseases is an area of active research. Overall, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose remains a fascinating and important area of research with significant implications for human health and disease.

Synthesis Methods

The synthesis of N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose involves multiple steps and requires the use of various enzymes and chemical compounds. The process starts with the synthesis of the core structure, N-acetylglucosamine (GlcNAc), and galactose (Gal), which are linked together by a β1-4 bond. This structure is then elongated by the addition of fucose (Fuc) and sialic acid (Neu5Ac) to form the N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen. The enzymatic transfer of Fuc and Neu5Ac is catalyzed by fucosyltransferases and sialyltransferases, respectively. The final product, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose, is a tetrasaccharide with the chemical formula Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.

Scientific Research Applications

The N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose antigen has been extensively studied in various fields of research, including cancer, inflammation, and immunology. In cancer, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose has been shown to play a crucial role in tumor progression and metastasis. It promotes tumor cell adhesion to endothelial cells and facilitates the extravasation of cancer cells into surrounding tissues. In inflammation, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is involved in leukocyte trafficking and recruitment to sites of inflammation. It mediates the adhesion of leukocytes to endothelial cells and facilitates their migration into inflamed tissues. In immunology, N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose is a marker of regulatory T cells, which play a crucial role in maintaining immune homeostasis.

properties

CAS RN |

122137-12-6 |

|---|---|

Product Name |

N-Acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose |

Molecular Formula |

C33H55N3O24 |

Molecular Weight |

877.8 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C33H55N3O24/c1-10(41)34-13(5-37)27(22(48)16(46)9-55-30-20(36-12(3)43)25(51)23(49)17(7-39)56-30)58-31-26(52)29(24(50)18(8-40)57-31)60-33(32(53)54)4-14(44)19(35-11(2)42)28(59-33)21(47)15(45)6-38/h5,13-31,38-40,44-52H,4,6-9H2,1-3H3,(H,34,41)(H,35,42)(H,36,43)(H,53,54)/t13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,30+,31-,33-/m0/s1 |

InChI Key |

WRCLLMLSHVQVSB-MFWAWNLTSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(C=O)NC(=O)C)C(C(COC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)CO)O)O |

Other CAS RN |

122137-12-6 |

synonyms |

N-acetylneuraminyl(2-3)galactosyl(1-3)-N-acetylglucosyl(1-6)-N-acetylgalactose NeuAc(alpha2-3)Gal(beta1-3)GlcNAc(beta1-6)GalNAc NGGG-N-Ac |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.